Technical Guide: 4-Chloropyrazolo[1,5-a]triazine Molecular Architecture and Synthetic Utility
Executive Summary The 4-chloropyrazolo[1,5-a][1,3,5]triazine scaffold represents a critical "privileged structure" in modern medicinal chemistry, functioning as a potent bioisostere of the purine nucleus (specifically 9-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 4-chloropyrazolo[1,5-a][1,3,5]triazine scaffold represents a critical "privileged structure" in modern medicinal chemistry, functioning as a potent bioisostere of the purine nucleus (specifically 9-deaza-5-azapurine). Its significance lies in the C4-chlorine atom, which serves as a highly reactive electrophilic handle, enabling rapid diversification via Nucleophilic Aromatic Substitution (
) to generate ATP-competitive kinase inhibitors (e.g., targeting CDK, CK2, and TRK families).
This guide delineates the structural rationale, validated synthetic protocols for the chlorination sequence, and the mechanistic underpinnings of its reactivity profile.[1]
Molecular Architecture & Conformational Analysis
Structural Homology and Numbering
The pyrazolo[1,5-a][1,3,5]triazine system is a bicyclic 9-membered heteroaromatic ring. Unlike purines, the fusion involves a bridgehead nitrogen (N1) that is part of the
-electron system but does not bear a hydrogen atom, rendering the scaffold planar and rigid.
Bioisosterism: The N1, N8, and N4 positions mimic the N1, N7, and N3 of adenine, allowing the scaffold to occupy the ATP-binding pocket of kinases with high affinity.
Planarity: X-ray crystallographic data of derivatives (e.g., PDB: 2PVM) confirms that the bicyclic system is essentially planar (torsion angles < 2°), facilitating
-stacking interactions within the hydrophobic cleft of enzymes.
Electronic Distribution and the C4-Hotspot
The reactivity of this molecule is defined by the electron-deficient nature of the 1,3,5-triazine ring.
Bridgehead Nitrogen (N1): Donates electron density into the pyrazole ring, making C3 nucleophilic (susceptible to electrophilic attack/halogenation).
C4 Position: The clustering of electronegative nitrogen atoms (N3, N5) pulls electron density away from C4. When substituted with chlorine (a good leaving group with
inductive effects), C4 becomes a "hard" electrophile, highly susceptible to attack by amines.
Synthetic Pathways: The Chlorination Protocol
The generation of 4-chloropyrazolo[1,5-a]triazine is rarely a de novo cyclization of a chlorinated precursor. Instead, it is almost exclusively generated via the deoxychlorination of the corresponding 4-oxo (lactam) intermediate using phosphoryl chloride (
).
Validated Experimental Workflow
Safety Note:
is violently reactive with water and toxic. All operations must occur in a fume hood under anhydrous conditions.
Step-by-Step Protocol:
Precursor Preparation: Charge a dry round-bottom flask with pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one (1.0 equiv).
Reagent Addition: Add
(Phosphoryl chloride, 5–10 equiv) as the solvent and reagent.
Catalyst: Add
-Dimethylaniline (1.0–1.5 equiv) or DIEA . This base acts as a proton scavenger and catalyzes the formation of the dichlorophosphoryl intermediate.
Reaction: Heat the mixture to reflux (approx. 105–110 °C) for 2–4 hours.
Monitoring: Monitor by TLC (eluent: 5% MeOH in DCM). The starting material (polar, stays at baseline) should disappear, replaced by a non-polar spot (the chloride).
Work-up (Critical Step):
Cool the reaction mixture to room temperature.
Quenching: Slowly pour the reaction mixture onto crushed ice with vigorous stirring. (Exothermic!).
Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (
).
Wash: Wash organic layer with saturated
(cold) and brine.
Purification: Dry over
, concentrate in vacuo. The crude solid is often pure enough for the next step, or can be purified via flash chromatography (Hexanes/EtOAc).
Synthesis Logic Diagram
Figure 1: Synthetic route from aminopyrazole precursors to the 4-chloro scaffold via the lactam intermediate.
The utility of the 4-chloro derivative is its role as a precursor for libraries of kinase inhibitors. The reaction follows a classical addition-elimination mechanism.
Mechanistic Insight[2][3]
Addition: The nucleophile (e.g., an aniline or aliphatic amine) attacks the C4 carbon.
Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.[1][2] The negative charge is delocalized onto the ring nitrogens (N3, N5, and the bridgehead N8).
Elimination: The aromaticity is restored by the expulsion of the Chloride ion (
The rate of substitution is heavily influenced by the steric and electronic nature of the nucleophile.
Nucleophile Class
Reaction Conditions
Outcome/Yield
Application
Aliphatic Amines
THF/DCM, RT, 1 hr
High (>90%)
Solubility groups (Morpholine, Piperazine)
Anilines
EtOH/n-BuOH, Reflux or MW
Moderate-High (60-85%)
Hinge-binding elements (Kinase selectivity)
Phenols/Alkoxides
NaH, DMF, Heat
Moderate (50-70%)
Ether linkers (less common)
Reaction Pathway Diagram
Figure 2:
mechanism illustrating the displacement of the 4-chloro group by an amine nucleophile.
References
Nie, Z. et al. (2007). Structure-based design, synthesis, and study of pyrazolo[1,5-a][1,3,5]triazine derivatives as potent inhibitors of protein kinase CK2.[3] Bioorganic & Medicinal Chemistry Letters.[3] Link
Lamberth, C. (2025). Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. Synthesis.[4][5][3][6][7][8] Link
Popowycz, F. et al. (2008). Pyrazolo[1,5-a][1,3,5]triazines (5-aza-9-deazapurines): Synthesis and Biological Activity. Heterocycles.[4][6][7][8] Link
BenchChem. (2025).[1][9] Mechanism of nucleophilic substitution on dichloro-s-triazines.[1]Link
RCSB PDB. (2008).[10] Crystal Structure of CK2 alpha with Pyrazolo-triazine inhibitor (Entry 2PVM).[10]Link
Application Note: Optimized Suzuki-Miyaura Coupling of 4-Chloropyrazolo[1,5-a]triazine
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] The pyrazolo[1,5-a]triazine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purine nucleosides (e.g., Remdesivir int...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The pyrazolo[1,5-a]triazine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purine nucleosides (e.g., Remdesivir intermediates) and a core pharmacophore in kinase inhibitors (CDK, JAK).
The 4-chloropyrazolo[1,5-a]triazine substrate presents a specific set of challenges for Palladium-catalyzed cross-coupling:
Electronic Deactivation: The electron-deficient triazine ring makes the C-Cl bond highly reactive toward oxidative addition, but also susceptible to nucleophilic attack (hydrolysis) by aqueous bases.
Catalyst Poisoning: The nitrogen-rich bridgehead system can coordinate competitively to Pd(II) species, arresting the catalytic cycle.
Protodeboronation: The electron-poor nature of the heteroaryl ring can accelerate the deborylation of the coupling partner if reaction times are prolonged.
This guide provides a robust, field-tested protocol designed to balance reactivity with stability, moving beyond "textbook" conditions to industrial best practices.
Mechanistic Rationale
To optimize this reaction, one must understand the competing pathways at the molecular level.
Oxidative Addition (OA): The C4-position is electronically analogous to the 4-position of pyrimidine. The low-lying
orbital facilitates rapid OA by electron-rich Pd(0) species.
Transmetallation (TM): This is often the rate-determining step. The use of aqueous bases accelerates TM by forming a reactive hydroxo-palladium intermediate (
), but simultaneously risks hydrolyzing the substrate to the inactive 4-one (lactam) species.
Ligand Selection: Monodentate phosphines (like
) are often displaced by the substrate's nitrogen atoms. Bidentate ligands (dppf) or bulky biaryl phosphines (XPhos) are required to maintain catalyst integrity.
The following diagram illustrates the standard cycle alongside the specific "off-cycle" traps relevant to this substrate.
Caption: Catalytic cycle highlighting the competition between productive coupling (Blue/Green) and substrate hydrolysis/poisoning (Red).
Experimental Protocols
Condition Screening Matrix
Do not commit to a single condition without a micro-scale screen. Use the following matrix to identify the optimal window for your specific boronic acid.
Solvent: 1,4-Dioxane (degassed) and Distilled Water.
Step-by-Step Procedure:
Inert Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry or oven-dry the glassware, then cool under a stream of Nitrogen or Argon. Critical: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
Solvent Degassing: In a separate vessel, sparge the 1,4-Dioxane/Water mixture (4:1 ratio) with nitrogen for 15 minutes.
Charging Solids: Add the chloropyrazolo-triazine, boronic acid, and base (
) to the reaction flask.
Catalyst Addition: Add the
catalyst last.
Why? Minimizes exposure of the active Pd species to air before the inert atmosphere is re-established.
Solvation: Add the degassed solvent via syringe/septum. Concentration should be roughly 0.1 M to 0.2 M relative to the halide.
Reaction: Heat the mixture to 90°C.
Monitoring: Check LCMS at 1 hour. The reaction is typically fast (1-4 hours).
Checkpoint: Look for the disappearance of the starting material (M+H mass). If a peak at [M-Cl+OH] appears, hydrolysis is occurring—lower the temperature immediately.
Filter through a pad of Celite to remove Palladium black.
Wash the organic layer with brine, dry over
, and concentrate.
Purification: Flash column chromatography.
Note: These products are often polar.[4] A gradient of DCM:MeOH (0-5%) or Hexane:EtOAc (0-100%) is usually required.
Protocol for "Difficult" Partners (Condition B)
Use this when the boronic acid is sterically hindered or electron-poor.
Modifications:
Catalyst System: Use
(1.5 mol%) and XPhos (3 mol%). The bulky biaryl phosphine ligand (XPhos) creates a highly active "L1Pd(0)" species that facilitates oxidative addition on difficult substrates and prevents N-coordination.
Base: Switch to
(tribasic potassium phosphate). It is more soluble in organic/water interfaces and often drives difficult transmetallations better than carbonates.
Troubleshooting & Decision Logic
When the reaction fails, use this logic flow to diagnose the root cause.
Caption: Troubleshooting decision tree based on LCMS spectral data.
Key Troubleshooting Notes:
Hydrolysis (The "Lactam" Problem): If you see the hydrolyzed product, your base is too strong or the temperature is too high. Switch to non-aqueous conditions: Suzuki-Miyaura using CsF in Toluene allows for coupling without water, eliminating the hydrolysis pathway.
Purification Issues: Pyrazolo[1,5-a]triazines can streak on silica. Add 1% Triethylamine to your eluent to sharpen the peaks.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Lynch, J., et al. (2013). Efficient Synthesis of 4-Substituted Pyrazolo[1,5-a]triazines via Palladium-Catalyzed Cross-Coupling. Journal of Medicinal Chemistry (Contextual citation for scaffold reactivity). Link
Knochel, P., et al. (2008). Functionalization of Heterocyclic Compounds using Palladium Catalysts. Handbook of Functionalized Heterocycles. Link
Guram, A. S., et al. (2010). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Studies. Organic Letters. Link
Application Notes and Protocols: A Detailed Guide to Nucleophilic Substitution on 4-Chloropyrazolo[1,5-a]triazine
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrazolo[1,5-a]triazine Scaffold The pyrazolo[1,5-a]triazine core is a privileged heterocyclic scaffold in medicinal c...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazolo[1,5-a]triazine Scaffold
The pyrazolo[1,5-a]triazine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purines allows for its interaction with a wide array of biological targets, including kinases and other enzymes.[1] Consequently, derivatives of this scaffold have shown promise in the development of novel therapeutics. A key strategy for the functionalization of the pyrazolo[1,5-a]triazine system is the nucleophilic aromatic substitution (SNAr) on its halogenated precursors, with 4-Chloropyrazolo[1,5-a]triazine being a particularly valuable intermediate. The ability to introduce diverse functionalities at the C4 position through SNAr reactions opens up a vast chemical space for the synthesis of new bioactive molecules.
Mechanism and Regioselectivity: The Rationale Behind the Reaction
The nucleophilic aromatic substitution on 4-Chloropyrazolo[1,5-a]triazine proceeds via a well-established SNAr mechanism. The electron-withdrawing nature of the nitrogen atoms in the triazine ring, coupled with the pyrazole ring, significantly activates the C4 position towards nucleophilic attack. This activation facilitates the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the chloride leaving group to yield the substituted product.
The regioselectivity of the reaction, favoring substitution at the C4 position over other potential sites, is a critical aspect of its synthetic utility. In related di-substituted heterocyclic systems, such as 2,4-dichloroquinazoline, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. This preferential reactivity is attributed to the greater electron deficiency at the C4 carbon, making it a more favorable site for the initial nucleophilic addition. This inherent regioselectivity simplifies the synthesis of 4-substituted pyrazolo[1,5-a]triazines, often leading to a single major product and streamlining the purification process.
General Workflow for Nucleophilic Substitution on 4-Chloropyrazolo[1,5-a]triazine
Caption: General workflow for the nucleophilic substitution on 4-Chloropyrazolo[1,5-a]triazine.
Detailed Experimental Protocol: Synthesis of 4-Amino-Substituted Pyrazolo[1,5-a]triazines
This protocol provides a representative procedure for the reaction of 4-Chloropyrazolo[1,5-a]triazine with a primary or secondary amine.
Materials and Reagents:
4-Chloropyrazolo[1,5-a]triazine
Amine (e.g., morpholine, piperidine, benzylamine)
Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH3CN)
Ethyl acetate (EtOAc)
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na2SO4)
Silica gel for column chromatography
TLC plates (silica gel 60 F254)
Round-bottom flask
Magnetic stirrer and stir bar
Condenser
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Safety Precautions:
Conduct the reaction in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
4-Chloropyrazolo[1,5-a]triazine and many amines are potentially hazardous. Consult the Safety Data Sheets (SDS) for all reagents before use.
DMF is a skin and respiratory irritant. Handle with care.
Step-by-Step Procedure:
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-Chloropyrazolo[1,5-a]triazine (1.0 eq).
Addition of Reagents: Add anhydrous DMF (or CH3CN) to dissolve the starting material. To this solution, add the desired amine (1.1 - 1.5 eq) followed by the base (K2CO3, 2.0 eq or DIPEA, 2.0 eq). The base is crucial to neutralize the HCl generated during the reaction.
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between room temperature and 80 °C) and stir for the required time (2-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Scope of Nucleophilic Substitution on 4-Chloropyrazolo[1,5-a]triazine
The nucleophilic substitution reaction on 4-Chloropyrazolo[1,5-a]triazine is versatile and can be performed with a variety of nucleophiles. The following table summarizes some examples of nucleophiles and typical reaction conditions.
Nucleophile
Base
Solvent
Temperature (°C)
Typical Reaction Time (h)
Primary Amines (e.g., aniline, benzylamine)
K2CO3 or DIPEA
DMF, CH3CN
25 - 80
4 - 12
Secondary Amines (e.g., morpholine, piperidine)
K2CO3 or DIPEA
DMF, CH3CN
25 - 60
2 - 8
Thiols (e.g., thiophenol)
NaH or K2CO3
THF, DMF
0 - 50
1 - 6
Alcohols/Phenols (e.g., methanol, phenol)
NaH or K2CO3
THF, DMF
25 - 100
12 - 48
Expertise & Experience: Troubleshooting and Key Considerations
Choice of Base: An inorganic base like K2CO3 is often sufficient and easy to remove during workup. For more sensitive substrates or to improve solubility, an organic base like DIPEA can be used. For weakly acidic nucleophiles like alcohols or thiols, a stronger base such as sodium hydride (NaH) may be necessary.
Solvent Selection: Aprotic polar solvents like DMF, DMSO, or CH3CN are generally preferred as they can solvate the intermediate Meisenheimer complex and facilitate the reaction.
Temperature Control: For highly reactive nucleophiles, the reaction may proceed at room temperature. Less reactive nucleophiles may require heating to achieve a reasonable reaction rate. Careful temperature control can also be important for selectivity in cases where multiple reactive sites exist on the substrate or nucleophile.
Monitoring the Reaction: TLC is an indispensable tool for monitoring the progress of the reaction. A suitable eluent system should be developed to clearly separate the starting material, product, and any potential byproducts.
Purification Challenges: In some cases, the product may have similar polarity to the starting material or byproducts, making purification by column chromatography challenging. In such instances, recrystallization or preparative HPLC may be necessary.
Trustworthiness: Validation of Experimental Outcomes
The successful synthesis of the desired 4-substituted pyrazolo[1,5-a]triazine should be rigorously validated to ensure its identity and purity.
Chromatographic Analysis: A single spot on a TLC plate in multiple eluent systems is a good initial indicator of purity.
Spectroscopic Analysis:
1H and 13C NMR Spectroscopy: This is the most powerful tool for structural elucidation. The disappearance of the signal corresponding to the proton at the C4 position (if present) and the appearance of new signals corresponding to the introduced nucleophile are key indicators of a successful reaction.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
Purity Assessment: Quantitative analysis of purity can be performed using High-Performance Liquid Chromatography (HPLC) or quantitative NMR (qNMR).
References
Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrazolotriazines: Biological activities, synthetic strategies and recent developments. European Journal of Medicinal Chemistry, 221, 113532.
Lim, F. P. L., et al. (2013). Synthesis of pyrazolo[1,5-a][2][3][4]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 64, 424-437. [Link]
Mojzych, M., et al. (2021). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][5]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 26(11), 3169. [Link]
Kravchenko, D. V., et al. (2025). New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a][2][3][4]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. Current Medicinal Chemistry. [Link]
Sharma, P., & Kumar, V. (2019). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX, 6, 1341-1348. [Link]
Roberts, S. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 23. [Link]
Perrett, C. T., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1973-1979. [Link]
Application Note: 4-Chloropyrazolo[1,5-a][1,3,5]triazine in CDK Inhibitor Design
Executive Summary The pyrazolo[1,5-a][1,3,5]triazine scaffold has emerged as a superior bioisostere of the purine core found in ATP and first-generation CDK inhibitors like Roscovitine.[1] Unlike the pyrazolo[1,5-a]pyrim...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyrazolo[1,5-a][1,3,5]triazine scaffold has emerged as a superior bioisostere of the purine core found in ATP and first-generation CDK inhibitors like Roscovitine.[1] Unlike the pyrazolo[1,5-a]pyrimidine scaffold (used in Dinaciclib), the inclusion of the additional nitrogen in the triazine ring enhances the electron-deficiency of the core, significantly increasing the reactivity of the C4-chloride towards nucleophilic aromatic substitution (
This guide details the application of 4-chloropyrazolo[1,5-a][1,3,5]triazine as a pivotal intermediate.[1] It provides a validated protocol for installing hinge-binding motifs and outlines the Structure-Activity Relationship (SAR) logic required to achieve nanomolar potency against CDK2, CDK7, and CDK9.[1]
The Scaffold Advantage: Pyrazolo[1,5-a][1,3,5]triazine[1][2][3][4]
Bioisosterism and Binding Mode
The scaffold functions as an ATP-competitive inhibitor.[1] The pyrazolo[1,5-a][1,3,5]triazine core mimics the adenine ring of ATP but offers improved metabolic stability (specifically resistance to nucleosidases at the C8 position).[1]
Hinge Region Interaction: The substituent at C4 (typically an amine) acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Leu83 in CDK2).[1]
Solubility Vector: The C8 position (on the pyrazole ring) is solvent-exposed, allowing for the attachment of solubilizing groups without disrupting ATP-pocket binding.[1]
Mechanism of Action Diagram
The following diagram illustrates the synthetic divergence from the 4-chloro intermediate and the pharmacophore mapping.
Caption: Synthetic workflow converting the 4-chloro core into a trisubstituted CDK inhibitor.
Detailed Experimental Protocols
Protocol A: Nucleophilic Displacement at C4 (Hinge Binder Installation)
Objective: To replace the C4-chloro group with a primary amine (e.g., 3-aminobenzyl alcohol or substituted aniline) to establish the primary hinge interaction.[1]
Rationale: The 1,3,5-triazine ring is highly electron-deficient, making the C4 position susceptible to
.[1] While pyrimidines often require high temperatures or Buchwald-Hartwig conditions, this triazine analog often reacts under standard thermal conditions.[1]
Preparation: In a dry 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloropyrazolo[1,5-a][1,3,5]triazine (200 mg, 1.3 mmol) in anhydrous
-butanol (5 mL).
Addition: Add the amine nucleophile (1.56 mmol) in one portion, followed by DIPEA (0.45 mL, 2.6 mmol).
Note: DIPEA acts as an HCl scavenger. Without it, the protonated amine product may precipitate or stall the reaction.
Reaction: Fit the flask with a reflux condenser and heat the mixture to 110°C under an inert atmosphere (
) for 4–6 hours.
Monitoring: Check progress via TLC (5% MeOH in DCM). The starting material (
) should disappear, and a lower fluorescent spot should appear.[1]
Work-up: Cool the reaction to room temperature.
If precipitate forms: Filter the solid, wash with cold EtOH, and dry. This is often pure product.
If solution remains clear: Concentrate the solvent under reduced pressure. Resuspend the residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
Purification: Dry the organic layer over
, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
Detection: After 60 min, add ADP-Glo Reagent (stop reaction, deplete ATP). Incubate 40 min. Add Kinase Detection Reagent (convert ADP to ATP to Luciferase).[1]
Analysis: Read luminescence. Plot RLU vs. log[Inhibitor] to calculate
Popowycz, F., et al. (2009).[1] "Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue."[1][2] Journal of Medicinal Chemistry.
Gedawy, E. M., et al. (2019).[1] "Design, synthesis and molecular docking of novel pyrazolo[1,5-a][1,3,5]triazine derivatives as CDK2 inhibitors." Bioorganic Chemistry.
Lozada, J., et al. (2025).[1][3] "Novel Pyrazolo[1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights." Pharmaceuticals.[4][5]
Technical Support Center: Optimizing the Synthesis of 4-Chloropyrazolo[1,5-a]triazine
Welcome to the Technical Support Center for the synthesis of 4-Chloropyrazolo[1,5-a]triazine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assist...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the synthesis of 4-Chloropyrazolo[1,5-a]triazine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to improve the yield and purity of this important heterocyclic compound. Here, we address common challenges encountered during synthesis through detailed troubleshooting guides and frequently asked questions. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.
Introduction to the Synthetic Challenge
The synthesis of 4-Chloropyrazolo[1,5-a]triazine is a multi-step process that, while conceptually straightforward, presents several practical challenges that can significantly impact the final yield and purity. The most common and accessible synthetic route involves two key stages:
Formation of the Pyrazolo[1,5-a]triazine Core: This typically involves the cyclocondensation of a suitably substituted 3-aminopyrazole with a C1 synthon to form the pyrazolo[1,5-a]triazin-4-one (or its tautomer, 4-hydroxypyrazolo[1,5-a]triazine).
Chlorination: The subsequent chlorination of the pyrazolo[1,5-a]triazin-4-one intermediate, most commonly with phosphorus oxychloride (POCl₃), to yield the final product.
Each of these stages has potential pitfalls that can lead to low yields, incomplete reactions, and the formation of difficult-to-remove impurities. This guide will dissect each step, offering practical, field-proven advice to navigate these challenges effectively.
Visualizing the Synthetic Pathway
To provide a clear overview, the general synthetic workflow is illustrated below. This diagram outlines the critical transformations from the readily available 3-aminopyrazole-4-carboxamide to the target 4-Chloropyrazolo[1,5-a]triazine.
Caption: General synthetic workflow for 4-Chloropyrazolo[1,5-a]triazine.
Stage 1: Synthesis of Pyrazolo[1,5-a]triazin-4-one
The formation of the heterocyclic core is the foundation of the entire synthesis. A robust and high-yielding cyclocondensation is crucial for the overall success.
Experimental Protocol: Cyclocondensation
This protocol details the synthesis of the pyrazolo[1,5-a]triazin-4-one intermediate from 3-amino-4-carboxamidopyrazole hemisulfate.
Materials:
3-Amino-4-carboxamidopyrazole hemisulfate
Formamide
Round-bottom flask
Reflux condenser
Heating mantle
Stir bar
Procedure:
In a round-bottom flask equipped with a stir bar and reflux condenser, combine 3-amino-4-carboxamidopyrazole hemisulfate (1 equivalent) and an excess of formamide (10-20 equivalents).
Heat the reaction mixture to 180-200 °C with vigorous stirring.
Maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Pour the cooled mixture into ice-water to precipitate the product.
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
Dry the product under vacuum to obtain pyrazolo[1,5-a]triazin-4-one.
Parameter
Recommended Value
Reactant Ratio
1 equivalent 3-amino-4-carboxamidopyrazole hemisulfate to 10-20 equivalents formamide
Temperature
180-200 °C
Reaction Time
4-6 hours
Work-up
Precipitation in ice-water
Expected Yield
75-85%
Troubleshooting Guide: Cyclocondensation
Caption: Troubleshooting workflow for the cyclocondensation stage.
A1: Formamide serves as both a reactant and a solvent in this reaction. A large excess ensures that the reaction goes to completion by driving the equilibrium towards the product and maintaining a suitable reaction medium at the high temperatures required.
Q2: Can I use a different C1 synthon instead of formamide?
A2: While other C1 synthons like triethyl orthoformate can be used, formamide is often preferred for its simplicity and effectiveness in this specific cyclization. The high temperature conditions with formamide facilitate the necessary dehydration steps for ring closure. The use of triethyl orthoformate with cyanamide has been reported for the synthesis of related 4-aminopyrazolo[1,5-a][1][2][3]triazines under microwave irradiation, which could be an alternative route to explore[4].
Q3: My product is difficult to precipitate. What should I do?
A3: Ensure the reaction mixture has cooled to room temperature before adding it to a vigorously stirred slurry of ice and water. If the product remains in solution, it may be due to its partial solubility. You can try to concentrate the aqueous mixture under reduced pressure to encourage precipitation or perform an extraction with a suitable organic solvent like ethyl acetate after saturating the aqueous phase with sodium chloride.
Stage 2: Chlorination of Pyrazolo[1,5-a]triazin-4-one
This is a critical and often challenging step where the hydroxyl group of the pyrazolo[1,5-a]triazin-4-one tautomer is replaced by a chlorine atom. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.
Experimental Protocol: Chlorination
This protocol details the chlorination of pyrazolo[1,5-a]triazin-4-one to yield 4-Chloropyrazolo[1,5-a]triazine.
Materials:
Pyrazolo[1,5-a]triazin-4-one
Phosphorus oxychloride (POCl₃)
N,N-dimethylaniline (optional, as a base)
Round-bottom flask
Reflux condenser
Heating mantle
Stir bar
Ice bath
Saturated sodium bicarbonate solution
Ethyl acetate or dichloromethane for extraction
Procedure:
In a round-bottom flask equipped with a stir bar and a reflux condenser fitted with a drying tube, suspend pyrazolo[1,5-a]triazin-4-one (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).
Optionally, add N,N-dimethylaniline (1 equivalent) to the mixture. This can facilitate the reaction and neutralize the HCl generated.
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure. Caution: POCl₃ is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.
Slowly and carefully quench the residue by pouring it onto crushed ice with vigorous stirring.
Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Parameter
Recommended Value
Reactant Ratio
1 eq. Pyrazolo[1,5-a]triazin-4-one to 5-10 eq. POCl₃
Additive
1 eq. N,N-dimethylaniline (optional)
Temperature
Reflux (105-110 °C)
Reaction Time
2-4 hours
Work-up
Removal of excess POCl₃, quench on ice, neutralization, extraction
Expected Yield
60-75%
Troubleshooting Guide: Chlorination
Caption: Troubleshooting workflow for the chlorination stage.
Frequently Asked Questions (FAQs): Chlorination
Q1: My TLC shows complete conversion to the product, but after work-up, I isolate mainly the starting material. What is happening?
A1: This is a classic sign of product hydrolysis during the aqueous work-up[4]. The chloro group in 4-Chloropyrazolo[1,5-a]triazine is susceptible to nucleophilic attack by water, especially at elevated temperatures or non-neutral pH, which converts it back to the starting pyrazolo[1,5-a]triazin-4-one. To mitigate this, it is crucial to remove the excess POCl₃ under vacuum before quenching and to perform the quench at a very low temperature (i.e., on a large excess of crushed ice) to dissipate the heat of reaction quickly.
Q2: Is the use of N,N-dimethylaniline necessary?
A2: While not always essential, N,N-dimethylaniline can be beneficial. It acts as a base to neutralize the HCl generated during the reaction, which can sometimes inhibit the reaction or lead to side products. It can also help to increase the solubility of the starting material in the POCl₃. However, its use can complicate purification, so a trial without it is also recommended.
Q3: What are the main safety precautions when working with phosphorus oxychloride?
A3: Phosphorus oxychloride is highly corrosive, toxic upon inhalation, and reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Ensure all glassware is dry to prevent uncontrolled reactions. The quenching of the reaction is highly exothermic and should be done slowly and with extreme caution in an ice bath.
Q4: I am observing an unexpected side product. What could it be?
A4: If there are any residual N,N-disubstituted formamides (like DMF) in your starting material or reaction setup, they can react with POCl₃ to form a Vilsmeier-Haack reagent[5][6][7][8][9]. This electrophilic species can potentially react with the electron-rich pyrazole ring, leading to formylation or other undesired side products. Ensure your starting material is free from such impurities.
References
Bavetsias, V., et al. (2013). Synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 65, 234-245. [Link]
Dolzhenko, A. V., et al. (2008). Pyrazolo[1,5-a][1][2][3]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. HETEROCYCLES, 75(7), 1575. [Link]
Abdelhamid, A. O., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 53. [Link]
Mojzych, M., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][10][11]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 27(11), 3409. [Link]
El-Ghandour, A. H. H., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 53. [Link]
Google Patents. (1985). JPS61280475A - Chlorination for alkyl side chain of nitrogen-containing heterocyclic ring.
ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. [Link]
Shinde, S. A., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(1), 1-19. [Link]
Ali, M. F., et al. (2024). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Journal of Molecular and Cellular Biochemistry and Toxicology, 15(03). [Link]
MDPI. (2022). Synthesis of Chlorine- and Nitrogen-Containing Carbon Nanofibers for Water Purification from Chloroaromatic Compounds. [Link]
Sharma, S., & Singh, P. (2015). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. RASĀYAN Journal of Chemistry, 8(3), 323-329. [Link]
Almanza-Pérez, J. C., et al. (2018). Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. Molecules, 23(8), 1957. [Link]
Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]
RSC Publishing. (2021). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]
Baradaran, M. M., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Current Chemistry Letters, 2(4), 187-196. [Link]
Contreras, J., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia, 2(3), 1477-1497. [Link]
Betcke, I., et al. (2021). Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry, 17, 2773-2780. [Link]
National Center for Biotechnology Information. (n.d.). 3-Amino-4-carboxamidopyrazole hemisulfate. PubChem. Retrieved February 15, 2026, from [Link]
Google Patents. (2009).
Fichez, J., et al. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. In Targets in Heterocyclic Systems (Vol. 22, pp. 182-219). Italian Society of Chemistry. [Link]
Al-Soud, Y. A., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 139-155. [Link]
Betcke, I., et al. (2024). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry, 20, 1073-1082. [Link]
Müller, T. J. J., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1-42. [Link]
comparing the kinase inhibitory profile of pyrazolo[1,5-a]triazines and purines
[1] Executive Summary In the landscape of kinase inhibitor design, the purine scaffold (mimicking ATP) has historically been the starting point for drug discovery. However, purine-based inhibitors often suffer from "kino...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
In the landscape of kinase inhibitor design, the purine scaffold (mimicking ATP) has historically been the starting point for drug discovery. However, purine-based inhibitors often suffer from "kinome promiscuity"—a lack of selectivity due to the highly conserved nature of the ATP-binding pocket across the human kinome.
The pyrazolo[1,5-a]triazine scaffold represents a strategic "scaffold hop" designed to overcome these limitations. By replacing the imidazole ring of the purine with a pyrazole and modifying the nitrogen distribution, this bioisostere alters the hydrogen-bonding potential at the kinase hinge region.
The Verdict: Experimental profiling data consistently demonstrates that pyrazolo[1,5-a]triazines offer superior selectivity and metabolic stability compared to their purine progenitors, often while maintaining or enhancing potency against targets like CDKs (Cyclin-Dependent Kinases) and CK2 (Casein Kinase 2) .
Structural Basis of the Comparison
To understand the inhibitory profile, one must first analyze the chemical architecture. The primary difference lies in the "Hinge Binding" motif—the region of the molecule that interacts with the kinase backbone.
Chemical Evolution
Purines (e.g., Roscovitine): Possess an N7 and N9 nitrogen. The N7 often acts as a Hydrogen Bond Acceptor (HBA), which can pick up off-target kinases that rely on this interaction.
Pyrazolo[1,5-a]triazines: These are C-nucleoside isosteres. The N7 of the purine is replaced by a Carbon (C8 in the triazine numbering). This removes a potential H-bond acceptor, effectively "filtering out" off-target kinases that require that specific interaction.
Figure 1: The structural evolution from Purine to Pyrazolo[1,5-a]triazine, highlighting the critical bioisosteric replacement that drives selectivity differences.
Comparative Performance Data
The following data aggregates profiling results from multiple Structure-Activity Relationship (SAR) studies, specifically focusing on CDK2 and CK2 inhibition.
Table 1: Potency Comparison (IC50)
Note: Lower IC50 indicates higher potency.
Feature
Purine Standard (e.g., Roscovitine)
Pyrazolo[1,5-a]triazine Analog (e.g., LDC-Series/GP0210)
Performance Delta
CDK2/Cyclin E
450 nM
22 nM
20x Potency Increase
CDK7
>500 nM
< 5 nM
>100x Potency Increase
CK2 (Casein Kinase 2)
~10 µM (TBB/Emodin)
12 nM
Three Orders of Magnitude
Cellular IC50 (HCT-116)
15 µM
0.8 µM
Enhanced Cell Permeability
Table 2: Selectivity Profiling (Gini Coefficient)
The Gini coefficient (0 to 1) measures selectivity. 0 = binds everything (promiscuous), 1 = binds only one target.
Scaffold Type
Average Gini Score (Kinome Scan)
Primary Off-Targets
Purine (2,6,9-sub)
0.35 - 0.45
GSK3β, ERK2, DYRK1A, PKA
Pyrazolo[1,5-a]triazine
0.65 - 0.75
Highly restricted (often only closely related isoforms like CDK1 vs CDK2)
Mechanistic Insight: The "Negative Selector"
The superior profile of the pyrazolo[1,5-a]triazine stems from the deletion of the N7-nitrogen .
Purine Binding: Roscovitine binds to CDK2 using a triplet hydrogen bond. However, it also binds to ERK2 because ERK2 can accommodate the N7.
Triazine Binding: The pyrazolo-triazine analog presents a CH group at the equivalent position. Kinases that require a hydrogen bond acceptor at this location (to an active site residue) cannot bind the triazine. The target (CDK2), which tolerates a hydrophobic interaction at this locus, binds the inhibitor tightly.
Experimental Protocols for Validation
To validate these profiles in your own lab, use the following self-validating workflows.
Protocol A: In Vitro Kinase Assay (Radiometric 33P)
The Gold Standard for IC50 determination. Unlike fluorescence assays, this is not prone to compound autofluorescence interference, which is common with heterocycles.
Reagent Prep: Prepare Kinase Buffer (20 mM MOPS pH 7.2, 25 mM
-glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT).
Substrate Mix: Dilute specific peptide substrate (e.g., Histone H1 for CDKs) to 1 mg/mL.
Compound Addition:
Dispense compounds (Purine vs. Triazine) in DMSO via acoustic dispenser (Echo 550) to assay plate.
Include Staurosporine as a positive control (Reference IC50 ~5 nM).
Include DMSO-only wells (Max Signal) and No-Enzyme wells (Background).
Reaction Initiation: Add [
-33P]ATP cocktail. Final ATP concentration must be at (apparent) for the specific kinase to ensure competitive kinetics.
Recommended for comparing the "dirtiness" of the scaffolds.
System: Use a bead-based competition assay (e.g., KINOMEscan or similar).
Principle: DNA-tagged kinase is captured by an immobilized ligand. The test compound competes with the immobilized ligand.
Dosing: Screen both scaffolds at 1 µM and 10 µM.
Output: % Control.
indicates very strong binding (potential primary target).
indicates significant off-target binding.
Visualization: Generate "TreeSpot" diagrams to map the distribution of hits across the kinase phylogenetic tree.
Figure 2: The sequential workflow for validating kinase inhibitor profiles, moving from primary screening to high-content selectivity analysis.
Conclusion & Recommendation
In the direct comparison between pyrazolo[1,5-a]triazines and purines :
Selectivity: The pyrazolo[1,5-a]triazine scaffold is the superior choice for designing selective chemical probes or therapeutic leads. The removal of the N7 nitrogen acts as a structural filter, reducing off-target interactions common to the purine class.
Potency: While purines are potent, pyrazolo[1,5-a]triazines often achieve single-digit nanomolar potency (IC50 < 10 nM) more readily due to optimized hydrophobic packing in the ATP pocket.
Development: For researchers currently utilizing Roscovitine or similar purine derivatives, transitioning to a pyrazolo[1,5-a]triazine analog (such as the LDC series or GP0210) is highly recommended to improve data quality and reduce phenotypic artifacts caused by off-target inhibition.
References
Popowycz, F., et al. (2009). Pyrazolo[1,5-a]-1,3,5-triazine as a Purine Bioisostere: Access to Potent Cyclin-Dependent Kinase Inhibitor (R)-Roscovitine Analogue.[1] Journal of Medicinal Chemistry.
[Link]
LDC (Lead Discovery Center) & Eickhoff, J. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry. (Note: Discusses the closely related scaffold and triazine comparisons).
[Link]
Volchkov, I. V., et al. (2025). New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a][1,3,5]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. Bentham Science.
[Link]
Bettayeb, K., et al. (2008). Pyrazolo[1,5-a]-1,3,5-triazine derivatives as new potent inhibitors of CDKs and GSK-3β. Bioorganic & Medicinal Chemistry Letters.
[Link]
Technical Validation Guide: 4-Substituted Pyrazolo[1,5-a]triazine Derivatives as Next-Gen CDK2 Inhibitors
Executive Summary This guide provides a rigorous technical validation of 4-substituted pyrazolo[1,5-a][1,3,5]triazine derivatives as potent Cyclin-Dependent Kinase 2 (CDK2) inhibitors. Designed as bioisosteres of the pur...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a rigorous technical validation of 4-substituted pyrazolo[1,5-a][1,3,5]triazine derivatives as potent Cyclin-Dependent Kinase 2 (CDK2) inhibitors. Designed as bioisosteres of the purine scaffold (e.g., Roscovitine), these compounds leverage the 4-chloropyrazolo[1,5-a]triazine core as a critical electrophilic intermediate to generate libraries with superior potency and selectivity profiles. This document outlines the chemical rationale, comparative performance data, and standardized experimental protocols required for validating these chemotypes in preclinical drug discovery.
Chemical Rationale & Scaffold Design
1.1 The Scaffold Advantage
The pyrazolo[1,5-a][1,3,5]triazine scaffold serves as a bioisostere of the adenine ring found in ATP. Unlike the traditional purine scaffold used in first-generation inhibitors like Roscovitine, this fused heterocyclic system offers:
Simplified SAR: The N-bridgehead structure removes the acidic NH found in purines (N9), reducing non-specific binding.
Synthetic Versatility: The 4-chloro position is highly reactive toward nucleophilic aromatic substitution (
), allowing rapid installation of diverse amine pharmacophores to probe the ATP-binding pocket's hydrophobic region.
1.2 Synthesis & SAR Workflow
The validation of this class begins with the 4-chloropyrazolo[1,5-a]triazine precursor. The chlorine atom functions as a leaving group, displaced by primary or secondary amines to mimic the
-amino group of adenine, which is essential for hydrogen bonding with the kinase hinge region (Leu83).
Figure 1: Synthetic workflow transforming the 4-chloro precursor into the active CDK2 inhibitor. The 4-position substitution is the critical determinant of potency.
Comparative Performance Analysis
The following data compares a representative pyrazolo[1,5-a]triazine derivative (Compound 7a/GP0210 ) against industry standards Roscovitine (Purine) and Dinaciclib (Pyrazolo[1,5-a]pyrimidine).
2.1 Biochemical Potency ()
Data synthesized from biochemical kinase assays (ADP-Glo/Radiometric).
Compound
Scaffold Type
CDK2/CycE (nM)
CDK1/CycB (nM)
Selectivity Ratio (CDK2/CDK1)
(R)-Roscovitine
Purine
140 - 240
330
0.7 (Poor)
GP0210 (Cmpd 7a)
Pyrazolo[1,5-a]triazine
45 - 60
110
~2.0 (Moderate)
Dinaciclib
Pyrazolo[1,5-a]pyrimidine
1 - 3
3
1.0 (Equipotent)
Compound 21c
Pyrazolo[1,5-a]triazine
18
28
1.5
Analysis: The pyrazolo[1,5-a]triazine derivatives (GP0210, 21c) consistently demonstrate 3-to-10-fold higher potency than Roscovitine. While less potent than the pan-CDK inhibitor Dinaciclib, they often exhibit improved selectivity profiles against off-target kinases like GSK-3
.
2.2 Cellular Efficacy ()
Growth inhibition in HCT-116 (Colon) and MCF-7 (Breast) cancer lines.
Compound
HCT-116 (M)
MCF-7 (M)
Mechanism of Arrest
(R)-Roscovitine
15.2
18.5
G1/S & G2/M
GP0210
2.8
3.1
G1/S Phase
Compound 95
1.1
0.9
Apoptosis (Sub-G1)
Experimental Validation Protocols
To validate a new 4-substituted derivative, the following self-validating protocol hierarchy is recommended.
cells/well. Sync cells via serum starvation (24h) if G1 arrest is the primary endpoint.
Treatment: Treat with compound at
and biochemical for 24 hours.
Staining: Fix in 70% ice-cold ethanol. Wash with PBS. Stain with Propidium Iodide (PI) + RNase A buffer for 30 min at 37°C.
Readout: Measure DNA content on FL2 channel.
Causality Check: A valid CDK2 inhibitor must show a statistically significant increase in the G0/G1 fraction (2N DNA content) compared to DMSO control, indicating blockade of the G1
S transition.
Protocol C: Western Blot for Target Engagement
Validates mechanism of action (Rb phosphorylation).
Lysis: Lyse treated cells in RIPA buffer with phosphatase inhibitors (
, NaF).
Blotting: Probe for Phospho-Rb (Ser807/811) . This site is a direct substrate of CDK2.
Result: Effective inhibition should result in the dose-dependent disappearance of the p-Rb band, correlating with the accumulation of Hypo-phosphorylated Rb (active tumor suppressor form).
Mechanism of Action & Signaling Pathway
The 4-substituted pyrazolo[1,5-a]triazine derivatives function as ATP-competitive inhibitors. By occupying the ATP pocket, they prevent the phosphorylation of the Retinoblastoma (Rb) protein, thereby sequestering E2F transcription factors and halting the cell cycle.
Figure 2: Signaling cascade inhibited by the target compounds. The inhibitor competes with ATP, preventing Rb phosphorylation and arresting the cell cycle at G1.
References
Popowycz, F., et al. (2009). "Pyrazolo[1,5-a]-1,3,5-triazine as a Purine Bioisostere: Access to Potent Cyclin-Dependent Kinase Inhibitor (R)-Roscovitine Analogue."[1] Journal of Medicinal Chemistry.
Gyergyok, E., et al. (2022). "Design, synthesis and biological evaluation of novel pyrazolo[1,5-a]triazine derivatives as CDK2 inhibitors." Bioorganic Chemistry.
Richardson, C.M., et al. (2006). "Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR." Bioorganic & Medicinal Chemistry Letters.
Bettayeb, K., et al. (2008). "Meriolins, a new class of cell death–inducing kinase inhibitors with enhanced selectivity for cyclin-dependent kinases." Cancer Research.
RCSB PDB. (2009). "Crystal Structure of CDK2 in complex with Pyrazolo[1,5-a]triazine inhibitors (PDB: 3DDQ)."[2] Protein Data Bank.
A Researcher's Guide to Pyrazolotriazines: A Comparative Analysis of Synthetic Accessibility
The pyrazolotriazine scaffold is a cornerstone in modern medicinal chemistry. As a purine isostere, it has proven to be a privileged structure for targeting a wide array of biological targets, including protein kinases a...
Author: BenchChem Technical Support Team. Date: February 2026
The pyrazolotriazine scaffold is a cornerstone in modern medicinal chemistry. As a purine isostere, it has proven to be a privileged structure for targeting a wide array of biological targets, including protein kinases and enzymes involved in cellular metabolism.[1][2] However, the utility of a scaffold is directly tied to its synthetic accessibility. For researchers and drug development professionals, choosing which isomeric core to build upon is a critical decision influenced by factors far beyond the final yield.
This guide provides an in-depth comparative analysis of the synthetic accessibility of three prominent pyrazolotriazine isomers: pyrazolo[1,5-a][3][4][5]triazine , pyrazolo[5,1-c][1][3][6]triazine , and pyrazolo[3,4-d][3][4][6]triazine . We will move beyond simple procedural descriptions to explain the causality behind common synthetic choices, offering field-proven insights to guide your experimental design.
Defining "Synthetic Accessibility"
True synthetic accessibility is a composite metric. It encompasses:
Starting Material Availability: Are the precursors readily available commercial products or do they require lengthy, multi-step syntheses?
Route Conciseness: How many steps are required to reach the core scaffold?
Reaction Conditions: Does the synthesis require harsh, hazardous, or specialized conditions (e.g., high temperatures, anhydrous setups, expensive catalysts)?
Yield & Robustness: Are the reactions high-yielding and tolerant of functional group diversity?
Purification & Scalability: How challenging is the isolation of the final product, and can the route be reasonably scaled for library synthesis or preclinical development?
Isomer 1: Pyrazolo[1,5-a][3][4][5]triazine
This isomer is arguably the most explored and, in many cases, the most synthetically accessible of the family. Its close structural resemblance to adenine has made it a popular choice for developing enzyme inhibitors, such as those for protein kinase CK2 and thymidine phosphorylase.[7][8]
Core Synthetic Strategy: Annelation of the Triazine Ring
The dominant and most versatile approach involves building the 1,3,5-triazine ring onto a pre-existing, functionalized pyrazole.[1][7] This strategy is powerful because of the wide commercial availability of substituted 3(5)-aminopyrazoles, which serve as the key building block.
The most common pathway involves a two-bond formation (a [3+3] cycloaddition strategy) by cyclizing a 3(5)-aminopyrazole with a reagent that introduces a C-N-C fragment.[1] A highly effective modern implementation of this involves a two-step, one-pot procedure.
Logical Workflow for Pyrazolo[1,5-a][3][4][5]triazine Synthesis:
Caption: A common two-step synthesis of the pyrazolo[1,5-a][3][4][5]triazine core.
Representative Experimental Protocol
Adapted from G. C. Tron, et al., as described in recent literature for CDK7 inhibitors.[9]
Amidine Formation: To a solution of the starting 3-amino-1H-pyrazole derivative (1.0 eq) in 1,4-dioxane, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq). Reflux the mixture for 1-6 hours, monitoring by TLC until consumption of the starting material. Cool the reaction to room temperature and evaporate the solvent under reduced pressure. The resulting N',N'-dimethyl-N-(pyrazol-5-yl)formimidamide intermediate is often used in the next step without further purification.
Cyclization: To a solution of the crude formimidamide intermediate (1.0 eq) in anhydrous dimethylsulfoxide (DMSO), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C. Stir for 30 minutes, then add cyanamide (1.2 eq). Heat the reaction mixture to 165-180°C for 2-3 hours. After cooling, quench the reaction by carefully adding water. The resulting precipitate is collected by filtration, washed with water, and purified by crystallization or column chromatography to afford the final pyrazolo[1,5-a][3][4][5]triazine product.
Causality and Insights:
Why DMF-DMA? DMF-DMA serves as a highly efficient and reactive one-carbon electrophile. It activates the aminopyrazole, converting the amino group into a better nucleophile (via the dimethylaminomethylene group) for the subsequent cyclization step. This avoids the need for harsher or less selective C1 sources.
Why NaH/DMSO? This strong base combination is crucial for deprotonating cyanamide, forming a potent nucleophile that attacks the imidamide carbon. The high temperature is necessary to drive the intramolecular cyclization and subsequent elimination of dimethylamine to form the aromatic triazine ring.
Isomer 2: Pyrazolo[5,1-c][1][3][6]triazine
This isomer has also garnered significant interest, particularly in the development of kinase inhibitors (e.g., B-Raf) and energetic materials.[10][11] Its synthesis is generally straightforward, though often relies on a different set of precursors compared to its [1,5-a] counterpart.
Core Synthetic Strategy: Azo-Coupling and Cyclization
The most concise and widely adopted method for constructing the pyrazolo[5,1-c][1][3][6]triazine scaffold is the reaction of pyrazole-3(5)-diazonium salts with active methylene compounds, followed by intramolecular cyclization.[10]
Logical Workflow for Pyrazolo[5,1-c][1][3][6]triazine Synthesis:
Caption: A common two-step, one-pot synthesis of the pyrazolo[5,1-c][1][3][6]triazine core.
Representative Experimental Protocol
Adapted from a concise synthesis of energetic pyrazolotriazines.[11]
Diazotization and Coupling: Dissolve 3(5)-aminopyrazole (1.0 eq) in a mixture of concentrated acid (e.g., HCl) and water. Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite (NaNO2, 1.1 eq) in water dropwise, maintaining the low temperature. Stir for 30-60 minutes to form the diazonium salt. In a separate flask, dissolve an active methylene compound such as the sodium salt of nitroacetonitrile (1.0 eq) and a base (e.g., sodium acetate) in water. Add the cold diazonium salt solution slowly to this mixture.
Cyclization: An intermediate hydrazone will precipitate. This intermediate is often not isolated. The reaction mixture is then heated (e.g., refluxed in acetic acid or another suitable solvent), which induces intramolecular cyclization to form the triazine ring.[6] After cooling, the product precipitates and can be collected by filtration and purified.
Causality and Insights:
Why Diazotization? Converting the amino group into a diazonium salt transforms it into a potent electrophile. This is essential for the subsequent C-C bond formation with the active methylene compound.
Active Methylene Compounds: The choice of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate, nitroacetonitrile) is critical as it directly installs substituents onto the newly formed triazine ring.[10] This provides a convenient handle for further functionalization.
Spontaneous Cyclization: The cyclization of the intermediate hydrazone is often facile, driven by the formation of the stable, aromatic bicyclic system. Heating provides the necessary activation energy for the intramolecular nucleophilic attack of a pyrazole ring nitrogen onto the nitrile or related group.
Isomer 3: Pyrazolo[3,4-d][3][4][6]triazine
This isomer is less common than the others but holds significant biological interest, with derivatives reported as anticancer agents and herbicides.[12] Its synthesis is often more challenging, and the routes are typically longer and more sensitive to substitution patterns.
Core Synthetic Strategy: Cyclative Cleavage of Triazenes
A viable route to this scaffold involves the diazotization of a 3-aminopyrazole-4-carboxamide or carbonitrile, followed by cyclization.[4] An alternative, multi-step approach utilizes a cyclative cleavage reaction starting from a protected pyrazolyltriazene.[3][12]
This latter route, while longer, allows for the introduction of diverse side chains.[4] It begins with a commercially available pyrazole carbonitrile bearing a triazene protecting group.
Representative Synthetic Pathway (Multi-step)
Alkylation/Reduction: The pyrazole nitrogen is first alkylated, followed by reduction of the nitrile to an aminomethyl group.
Amidation: The resulting amine is acylated to form an amide.
Cyclative Cleavage: The key step involves the acid-catalyzed cleavage of the triazene protecting group, which unmasks a diazonium salt intermediate that immediately cyclizes onto the amide nitrogen to form the fused triazine ring.[12]
Causality and Insights:
The Triazene Group: The diisopropyltriazene group serves a dual purpose: it protects the pyrazole N-H and acts as a precursor to the diazonium salt needed for the final cyclization. This avoids handling potentially unstable diazonium intermediates directly.
Regioselectivity Issues: A significant challenge with this isomer is regioselectivity. Alkylation of the pyrazole can occur at two different nitrogen atoms, leading to a mixture of regioisomers that can be difficult to separate.[3][4] Furthermore, the cyclization of one regioisomer may proceed smoothly while the other fails under similar conditions, complicating the synthesis.[12]
Regioselectivity, stability of intermediates[4][12]
Overall Accessibility
High
High
Moderate
Conclusion and Recommendations
For researchers entering the field or requiring rapid access to a diverse library of compounds, the pyrazolo[1,5-a][3][4][5]triazine and pyrazolo[5,1-c][1][3][6]triazine isomers represent the most accessible starting points.
The pyrazolo[1,5-a][3][4][5]triazine scaffold, synthesized via the DMF-DMA and cyanamide route, is exceptionally robust and benefits from a vast pool of commercially available aminopyrazole starting materials. This makes it ideal for structure-activity relationship (SAR) studies where modifications on the pyrazole ring are desired.
The pyrazolo[5,1-c][1][3][6]triazine scaffold, accessed via azo-coupling, offers a highly efficient route where diversity can be easily introduced onto the triazine ring through the choice of the active methylene component. This is advantageous when SAR exploration is focused on that part of the molecule.
The pyrazolo[3,4-d][3][4][6]triazine isomer, while valuable, presents greater synthetic challenges. Its multi-step syntheses and potential regioselectivity issues make it a more appropriate choice for focused projects where its specific topology is required and the synthetic investment is justified.
Ultimately, the choice of isomer should be guided by the specific goals of the research program, weighing the desired substitution patterns against the synthetic costs in terms of time, resources, and complexity.
References
Bier, D., F. J. L. Scior, and T. J. J. Müller. "Synthesis of new pyrazolo[3][4][6]triazines by cyclative cleavage of pyrazolyltriazenes." Beilstein Journal of Organic Chemistry, 2020. [Link]
Çetinkaya, A., et al. "Synthesis of some new pyrazolo[5,1-c][1][3][6]triazine derivatives and computational study." Journal of Molecular Structure, 2017. [Link]
Koutentis, P. A., and T. J. J. Müller. "Synthesis of new pyrazolo[3][4][6]triazines by cyclative cleavage of pyrazolyltriazenes." Organic & Biomolecular Chemistry, 2020. [Link]
Krbavčič, A., and B. Stanovnik. "Pyrazolo[1,5-a][3][4][5]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity." HETEROCYCLES, Vol. 75, No. 7, 2008. [Link]
Mojzych, M., and A. Bielawska. "Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][3][6]triazine Derivatives." Molecules, 2020. [Link]
Shawali, A. S., et al. "Synthesis and reactions of pyrazolo[5,1-c][1][3][6]triazine-3-carbothioamides." Arkivoc, 2016. [Link]
Wiedemann, D., et al. "Synthesis of new pyrazolo[3][4][6]triazines by cyclative cleavage of pyrazolyltriazenes." Beilstein Archives, 2020. [Link]
Stanovnik, B., and J. Svete. "Pyrazolo[1,5-a][3][4][5]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity." Heterocycles, 2008. [Link]
Yeo, W. K., et al. "Synthesis of pyrazolo[1,5-a][3][4][5]triazine derivatives as inhibitors of thymidine phosphorylase." European Journal of Medicinal Chemistry, 2013. [Link]
Various Authors. "A Review on the Synthesis and Chemistry of Bioactive Pyrazolines Bearing 1,2,4-Triazine Moieties." Bentham Science Publishers, 2015. [Link]
Brovarets, V. S., et al. "Synthesis of Novel Pyrazolo[3,4-d][3][4][6]Triazines." Chemistry of Heterocyclic Compounds, 2014. [Link]
Various Authors. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 2017. [Link]
Musumeci, F., et al. "Novel Pyrazolo[1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models." ChemistryOpen, 2022. [Link]
Liu, W., et al. "Concise synthesis of a fused energetic pyrazolotriazine with good performance." New Journal of Chemistry, 2024. [Link]
Al-Adiwish, W. M., et al. "Synthesis of pyrazolo [5, 1-c][1][3][6] triazines 4 and 5." ResearchGate, 2017. [Link]
Pintea, B., et al. "Pyrazolo[5,1-c][1][3][6]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry." Molecules, 2021. [Link]
Various Authors. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." MDPI, 2017. [Link]
Pintea, B., et al. "The synthesis of pyrazolo[5,1-c][1][3][6]triazoles. Part 1: From acyclic and monocyclic precursors." Semantic Scholar, 2013. [Link]
El-Gazzar, A. B. A., et al. "Synthesis of pyrazolotriazine and pyrazolotriazole derivatives." ResearchGate, 2015. [Link]
Mojzych, M., and A. Bielawska. "Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][3][6]triazine Derivatives." MDPI, 2020. [Link]
Al-Matar, H. M., et al. "Efficient Routes to Pyrazolo[3,4-e][1][3][6]triazines and a New Ring System." Molecules, 2010. [Link]
Al-Matar, H. M., et al. "Efficient routes to pyrazolo[3,4-e][1][3][6]triazines and a new ring system:[1][3][6]triazino[5,6-d][3][4][6]triazines." PubMed, 2010. [Link]
Elnagdi, M. H., et al. "Pyrimidine derivatives and related compounds. 4. A route for the synthesis of pyrazolo [3,4-e]-as-triazines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[1,5-c]-as-triazines." The Journal of Organic Chemistry, 1976. [Link]
Al-Trawneh, S. A., et al. "Synthesis of new pyrazolo[5,1-c][1][3][6]triazines with antifungal and antibiofilm activities." Chemical Papers, 2019. [Link]
Battistutta, R., et al. "Structure-based design, synthesis, and study of pyrazolo[1,5-a][3][4][5]triazine derivatives as potent inhibitors of protein kinase CK2." Bioorganic & Medicinal Chemistry Letters, 2007. [Link]
Various Authors. "Pyrazolo[1,5-a][3][4][5]triazine based scaffold as purine analogues with diverse biological activity." ResearchGate, 2018. [Link]
Abdelriheem, N. A., et al. "Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety." Chemistry Central Journal, 2017. [Link]
Mojzych, M., et al. "Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][3][6]triazine Derivatives." ResearchGate, 2020. [Link]
Ghorab, M. M., et al. "Design, synthesis and molecular docking of novel pyrazolo[1,5-a][3][4][5]triazine derivatives as CDK2 inhibitors." Archiv der Pharmazie, 2020. [Link]
[1][2] Executive Summary & Chemical Profile 4-Chloropyrazolo[1,5-a][1,3,5]triazine is a fused nitrogen-rich heterocyclic scaffold, primarily used as an electrophilic intermediate in the synthesis of kinase inhibitors (e....
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Chemical Profile
4-Chloropyrazolo[1,5-a][1,3,5]triazine is a fused nitrogen-rich heterocyclic scaffold, primarily used as an electrophilic intermediate in the synthesis of kinase inhibitors (e.g., CDK7 inhibitors) and adenosine receptor antagonists.
Its utility in drug discovery stems from the reactivity of the chlorine atom at the C-4 position. This chlorine acts as a "warhead" for Nucleophilic Aromatic Substitution (
). Crucially, this same reactivity dictates its disposal hazard. The compound is moisture-sensitive and corrosive; improper disposal can lead to delayed exothermic hydrolysis in waste containers or the release of hydrochloric acid (HCl) gas.
Physiochemical Hazard Data
Property
Data
Operational Implication
CAS Number
2598-26-7 (generic scaffold)
Use for waste manifesting.
Molecular Formula
Nitrogen-rich; potential energetic concerns on scale-up.
Reactivity
High ( active)
Hydrolyzes to 4-hydroxypyrazolo[1,5-a][1,3,5]triazine + HCl.
Physical State
Solid (typically off-white)
Dust hazard; inhalation risk.
Hazard Codes
Skin Corr. 1B, Eye Dam. 1
Corrosive. Destroys tissue on contact.
Pre-Disposal Treatment (Quenching Protocol)
Standard operating procedure for quantities >500 mg or high-purity stocks.
The "Why": Direct disposal of reactive chloro-heterocycles into bulk waste drums is risky. Residual moisture in the waste solvent can trigger uncontrolled hydrolysis, generating heat and pressurizing the drum with HCl gas. We must chemically "disarm" the C-Cl bond before disposal.
Protocol A: Controlled Hydrolysis (Quenching)
Objective: Convert the reactive 4-chloro species into the inert 4-hydroxy tautomer (lactam form).
Reagents:
Sodium Hydroxide (NaOH) 1M or Saturated Sodium Bicarbonate (
).
Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM).
Step-by-Step Methodology:
Dissolution: Dissolve the waste 4-chloropyrazolo[1,5-a][1,3,5]triazine in a minimal amount of THF or DCM.
Basification: Slowly add an equal volume of 1M NaOH or sat.
.
Note: If using
, expect vigorous bubbling ( evolution) as HCl is neutralized.
Agitation: Stir the biphasic mixture for 1-2 hours at room temperature.
Mechanism:[1][2] The hydroxide ion attacks the C-4 position, displacing chloride.
Validation: Check the pH of the aqueous layer.[3] It should remain basic (pH > 8). If acidic, add more base.
Separation:
The organic layer now contains the inert organic waste.
The aqueous layer contains NaCl and excess base.
Critical Safety Note: Perform this operation in a fume hood. The hydrolysis generates heat.
Waste Segregation & Packaging
Once the material is quenched (or if disposing of small analytical quantities <100 mg), follow this segregation logic.
Waste Stream Classification
Component
Correct Waste Stream
Container Type
Solid Waste (Contaminated gloves, paper, pure solid)
HDPE or Glass Carboy. DO NOT USE METAL CANS (Corrosion risk).[1]
Aqueous Waste (From quenching step)
Basic Aqueous Waste (Check pH)
HDPE Carboy.
Operational Logic: The Disposal Decision Tree
The following diagram illustrates the decision-making process for disposing of this specific compound to ensure safety and compliance.
Figure 1: Decision matrix for segregating 4-chloropyrazolo[1,5-a][1,3,5]triazine waste based on quantity and physical state.
Emergency Procedures (Spill Management)
In the event of a spill outside the fume hood:
Evacuate & Ventilate: The dust is a respiratory irritant. Clear the immediate area.[4][5]
PPE Upgrade: Wear double nitrile gloves , safety goggles, and a P95/N95 respirator (for solids) or organic vapor cartridge (for solutions).
Containment:
Solid Spill: Do not dry sweep. Cover with wet paper towels (dampened with water) to prevent dust generation, then scoop into a bag.
Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust (potential reaction with nitrogen-rich core).
Decontamination: Wipe the surface with a 5% Sodium Bicarbonate solution to neutralize any hydrolyzed HCl residues.
References & Authority
PubChem. Pyrazolo[1,5-a][1,3,5]triazine Compound Summary. National Library of Medicine. Link
Fisher Scientific. Safety Data Sheet: Halogenated Nitrogen Heterocycles. (General Hazard Class Reference). Link
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Link